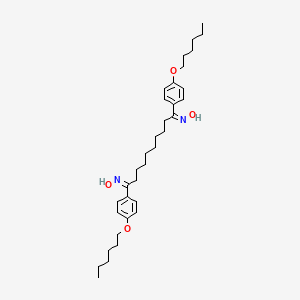
1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime is a complex organic compound with the molecular formula C34H52N2O4 It is characterized by the presence of two oxime groups and two hexyloxyphenyl groups attached to a decanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime typically involves the reaction of 1,10-decanedione with 4-(hexyloxy)benzaldehyde in the presence of hydroxylamine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired dioxime product. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime undergoes various chemical reactions, including:
Oxidation: The oxime groups can be oxidized to form nitroso compounds.
Reduction: The oxime groups can be reduced to amines.
Substitution: The hexyloxyphenyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hexyloxyphenyl derivatives.
Scientific Research Applications
1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime involves its interaction with specific molecular targets. The oxime groups can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the hexyloxyphenyl groups can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,10-Decanedione, 1,10-bis(4-methoxyphenyl)-, dioxime
- 1,10-Decanedione, 1,10-bis(4-ethoxyphenyl)-, dioxime
- 1,10-Decanedione, 1,10-bis(4-butoxyphenyl)-, dioxime
Uniqueness
1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime is unique due to the presence of hexyloxy groups, which enhance its hydrophobicity and influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
104192-30-5 |
|---|---|
Molecular Formula |
C34H52N2O4 |
Molecular Weight |
552.8 g/mol |
IUPAC Name |
(NZ)-N-[(10Z)-1,10-bis(4-hexoxyphenyl)-10-hydroxyiminodecylidene]hydroxylamine |
InChI |
InChI=1S/C34H52N2O4/c1-3-5-7-15-27-39-31-23-19-29(20-24-31)33(35-37)17-13-11-9-10-12-14-18-34(36-38)30-21-25-32(26-22-30)40-28-16-8-6-4-2/h19-26,37-38H,3-18,27-28H2,1-2H3/b35-33-,36-34- |
InChI Key |
BWAPCYTWDFJIQW-SGRXOXICSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C(=N\O)/CCCCCCCC/C(=N/O)/C2=CC=C(C=C2)OCCCCCC |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=NO)CCCCCCCCC(=NO)C2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















